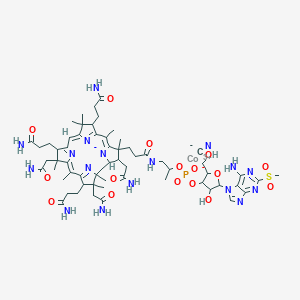
2-Methylsulfonyladenylcobamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfonyladenylcobamide, also known as Coenzyme Methylcobalamin, is a form of vitamin B12 that plays an essential role in the human body. It is a coenzyme that is involved in many biological processes, including DNA synthesis, energy production, and nerve function.
Mechanism Of Action
2-Methylsulfonyladenylcobamide acts as a cofactor for several enzymes in the body. It is involved in the conversion of homocysteine to methionine, which is essential for the synthesis of DNA, RNA, and proteins. It also plays a role in the production of myelin, which is a fatty substance that surrounds and protects nerve fibers. Additionally, it is involved in the production of energy by helping to convert carbohydrates into glucose.
Biochemical And Physiological Effects
2-Methylsulfonyladenylcobamide has several biochemical and physiological effects in the body. It helps to maintain healthy nerve function by supporting the production of myelin. It also plays a role in the synthesis of DNA, RNA, and proteins, which are essential for cell growth and repair. Additionally, it is involved in the production of energy, which is necessary for all bodily processes.
Advantages And Limitations For Lab Experiments
2-Methylsulfonyladenylcobamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has a short half-life, which means that it may not be suitable for long-term experiments.
Future Directions
There are several future directions for research on 2-Methylsulfonyladenylcobamide. One area of interest is its role in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have a protective effect on nerve cells, which may make it a promising therapeutic agent. Additionally, there is interest in its role in the regulation of homocysteine levels and its potential use in the prevention of heart disease and stroke. Further research is needed to fully understand the potential benefits of 2-Methylsulfonyladenylcobamide in these areas.
Conclusion:
2-Methylsulfonyladenylcobamide is a form of vitamin B12 that plays an essential role in many biological processes. It is involved in DNA synthesis, energy production, and nerve function. It has several biochemical and physiological effects in the body and has been extensively studied for its role in various biological processes. Although there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments, it has several advantages and is a promising compound for future research.
Synthesis Methods
2-Methylsulfonyladenylcobamide can be synthesized through a chemical reaction between cyanide, cobalt, and 2-methylsulfonyl-ethanol. The reaction is carried out in a controlled environment, and the resulting compound is purified through a series of steps, including recrystallization and chromatography. The final product is a white crystalline powder that is soluble in water.
Scientific Research Applications
2-Methylsulfonyladenylcobamide has been extensively studied for its role in various biological processes. It has been shown to be involved in DNA synthesis, energy production, and nerve function. It is also a cofactor for the enzyme methionine synthase, which is involved in the metabolism of homocysteine. Elevated levels of homocysteine have been linked to an increased risk of heart disease, stroke, and dementia.
properties
CAS RN |
107672-06-0 |
|---|---|
Product Name |
2-Methylsulfonyladenylcobamide |
Molecular Formula |
C60H85CoN17O16PS |
Molecular Weight |
1422.4 g/mol |
IUPAC Name |
[5-(6-amino-2-methylsulfonylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C59H87N16O16PS.CN.Co/c1-26(90-92(85,86)91-47-34(24-76)89-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)93(10,87)88)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
InChI Key |
FQZYBKYVJPBCAD-UHFFFAOYSA-L |
Isomeric SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |
synonyms |
2-methylsulfonyladenylcobamide vitamin B 12 factor V |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




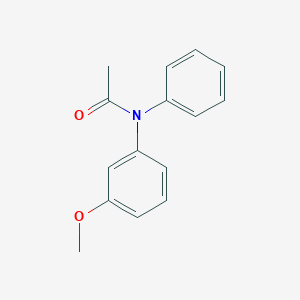
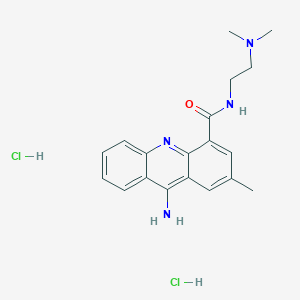

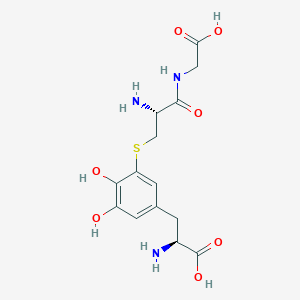

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
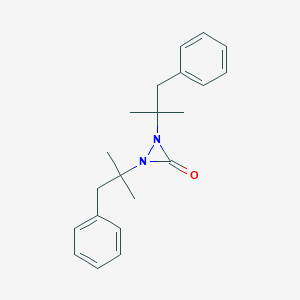
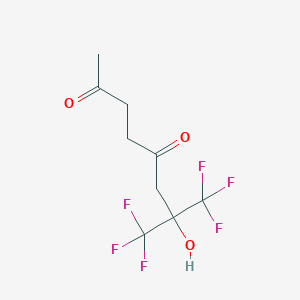
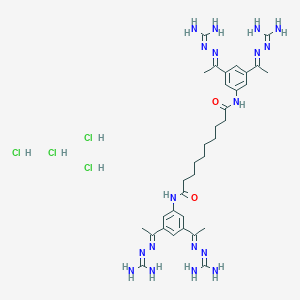
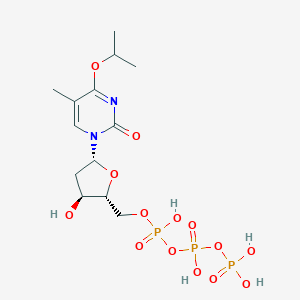
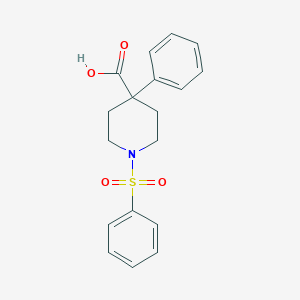
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)